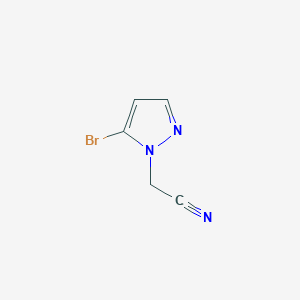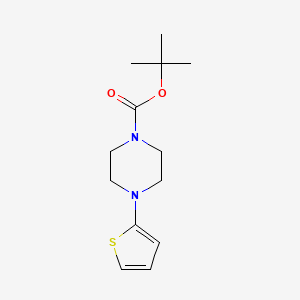
2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid typically involves the reaction of 2-amino-4-fluorobenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The resulting product is then subjected to further purification steps, such as recrystallization, to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides, alkyl halides, and anhydrides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets within cells. The compound can inhibit key enzymes and proteins involved in cellular processes, leading to its antimicrobial and anticancer effects. For example, it may inhibit DNA synthesis in bacterial cells or disrupt signaling pathways in cancer cells .
Comparison with Similar Compounds
2-Aminothiazole: A related compound with similar biological activities but lacking the fluorophenyl group.
4-Fluorophenylthiazole: Another similar compound that lacks the amino group but retains the fluorophenyl and thiazole moieties
Uniqueness: 2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid is unique due to the presence of both the amino and fluorophenyl groups, which contribute to its enhanced biological activity and specificity.
Properties
Molecular Formula |
C10H7FN2O2S |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(2-amino-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O2S/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-4H,12H2,(H,14,15) |
InChI Key |
PSCFJBOVYAKNPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-4-[(3-Amino-1-piperidyl)methyl]-N-[4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]picolinamide Hydrochloride](/img/structure/B13678806.png)

![6-Chloropyrazolo[1,5-A]pyrazine](/img/structure/B13678812.png)









